Benzyl-3-propenyloxy-1H-indazole
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Description
Benzyl-3-propenyloxy-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzyl-3-propenyloxy-1H-indazole is a derivative of the indazole family . Indazole compounds have been found to interact with a wide variety of targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . .
Mode of Action
Indazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .
Biochemical Pathways
Indazole compounds have been reported to affect various biochemical pathways, including inflammatory pathways, cancer pathways, and others .
Pharmacokinetics
The compound’s molecular weight (22426) suggests that it may have good bioavailability .
Result of Action
Indazole compounds have been reported to have various effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Biological Activity
Benzyl-3-propenyloxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C17H16N2O and a molecular weight of approximately 224.26 g/mol. The compound exhibits good bioavailability, which is crucial for its potential therapeutic applications.
Target Interactions:
this compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition: Indazole derivatives, including this compound, can inhibit specific enzymes involved in cancer and inflammatory pathways.
- Receptor Modulation: The compound may modulate receptor activity, influencing cellular responses to various stimuli.
- Ion Channel Interaction: It can affect ion channel activity, which is vital in numerous physiological processes.
Anticancer Activity
Research indicates that indazole derivatives possess significant anticancer properties. For instance, studies have shown that certain indazole compounds inhibit the growth of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One derivative demonstrated an IC50 value of 5.15 µM against the K562 cell line, showcasing its potential as an anticancer agent .
Table 1: Anticancer Activity of Indazole Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity (Normal Cells) |
---|---|---|---|
This compound | K562 | 5.15 | 33.2 |
Compound 6o | A549 | TBD | TBD |
Compound NV6 | PC-3 | TBD | TBD |
Antimicrobial and Antiprotozoal Activity
Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated activity against Leishmania species, with some compounds showing effectiveness comparable to standard treatments like amphotericin B. Electron microscopy confirmed structural damage to the parasites, indicating a potential for developing new antileishmanial agents .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Oral Bioavailability: Approximately 50% across various compounds tested.
- Blood-Brain Barrier Penetration: The compound shows a penetration rate around 39%, indicating potential central nervous system activity.
Table 2: Pharmacokinetic Properties
Property | Value (%) |
---|---|
Oral Bioavailability | 50.3 |
Blood-Brain Barrier Penetration | 39.3 |
Case Studies and Research Findings
Numerous studies have explored the biological activities of indazole derivatives:
- Antileishmanial Activity: A study evaluated the efficacy of several indazole derivatives against Leishmania species, with promising results indicating potential for further development in treating leishmaniasis .
- Cancer Cell Line Studies: Various compounds were tested against multiple cancer cell lines, revealing significant inhibitory effects and suggesting that structural modifications could enhance their efficacy and selectivity .
Properties
IUPAC Name |
1-benzyl-3-prop-2-enoxyindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCYGTWNYUCFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700855 |
Source
|
Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25854-83-5 |
Source
|
Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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